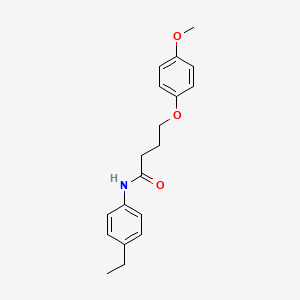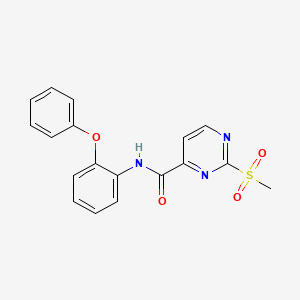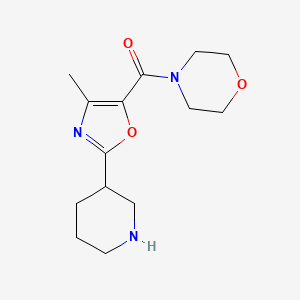
(2R)-5-bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R)-5-bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is a useful research compound. Its molecular formula is C16H18BrFN2O2 and its molecular weight is 369.234. The purity is usually 95%.
BenchChem offers high-quality (2R)-5-bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-5-bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis Techniques : The compound has been synthesized through various chemical reactions, demonstrating the versatility and adaptability of its synthesis process. For instance, Babu et al. (2015) explored the synthesis of related compounds through cyclization and subsequent treatments to achieve antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015).
Structural Analysis and Confirmation : Detailed structural analysis, including LC-MS, 1H, 13C NMR, IR, and mass spectra, has been conducted to confirm the chemical structures of synthesized compounds. This highlights the compound's potential for further exploration in medicinal chemistry (Babu, Srinivasulu, & Kotakadi, 2015).
Potential Medicinal Applications
Antimicrobial Activity : The compound and its derivatives have shown potential in antimicrobial activity. Studies have evaluated their effectiveness against various bacterial and fungal strains, indicating its potential use in developing new antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).
Application in Cancer Research : In the realm of cancer research, derivatives of this compound have been studied for their antitumor activity. Murali et al. (2017) investigated novel hetero annulated carbazoles, derived from a similar synthesis process, for their efficacy against cancer cell proliferation, highlighting the compound's relevance in oncology research (Murali, Sparkes, & Prasad, 2017).
Other Applications
Pharmacological Evaluation : The compound has been a subject of pharmacological evaluation for various applications. For instance, research into its analogs and derivatives has been conducted to explore their effectiveness as inhibitors or antagonists in different biological pathways, thereby contributing to the development of novel pharmaceutical agents (Jacobs et al., 1994).
Exploration in Biochemistry and Molecular Biology : Investigations have also been made into its interactions with specific enzymes or receptors, indicating its significance in understanding biochemical pathways and molecular biology (Abdel-Meguid et al., 1994).
properties
IUPAC Name |
(7R)-4-bromo-3-fluoro-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrFN2O2/c1-16(2,22)7-3-4-8-11(5-7)20-14-9(15(19)21)6-10(18)13(17)12(8)14/h6-7,20,22H,3-5H2,1-2H3,(H2,19,21)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKXBBUMHPYPAU-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC2=C(C1)NC3=C2C(=C(C=C3C(=O)N)F)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCC2=C(C1)NC3=C2C(=C(C=C3C(=O)N)F)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-5-bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2399608.png)


![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2399612.png)
![4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2399614.png)
![N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2399616.png)



![4-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399623.png)
![2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2399625.png)
![2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one](/img/structure/B2399626.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2399630.png)